molecular formula C7H5BF3KN2O4 B1461908 Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate CAS No. 850623-72-2

Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate

Cat. No.: B1461908
CAS No.: 850623-72-2
M. Wt: 288.03 g/mol
InChI Key: WATHPRZGMORMCV-UHFFFAOYSA-N
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Description

Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate (CAS: 850623-72-2) is an organotrifluoroborate salt characterized by a phenyl ring substituted with two nitro groups at the 3- and 5-positions and a methyl group at the 2-position. This compound is valued in organic synthesis for its stability under ambient conditions and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal for constructing biaryl and heteroaryl frameworks . Its synthesis typically involves hydroboration or transmetallation followed by treatment with potassium bifluoride (K[HF]₂) to yield the trifluoroborate salt . With a purity of 95%, it is commercially available for research applications .

Properties

IUPAC Name

potassium;trifluoro-(2-methyl-3,5-dinitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3N2O4.K/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATHPRZGMORMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661245
Record name Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-72-2
Record name Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Arylboronic Acid

The most common laboratory method involves the reaction of 3,5-dinitro-2-methylphenylboronic acid with potassium bifluoride (KHF₂) in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions (e.g., nitrogen or argon). The reaction is typically stirred at room temperature for several hours. After completion, the product is purified by recrystallization or chromatography to afford the potassium trifluoroborate salt with a purity exceeding 95%.

Synthetic Route via Boronic Ester Intermediates

An alternative and versatile method involves first synthesizing the corresponding pinacol boronic ester from the aryl halide precursor (e.g., 3,5-dinitro-2-methylbromobenzene) through palladium-catalyzed borylation using bis(pinacolato)diboron. The boronic ester is then converted to the trifluoroborate salt by treatment with KHF₂ in aqueous methanol. This method benefits from high yields and purity, with an azeotropic removal of pinacol facilitating product isolation.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up by optimizing reaction parameters such as reagent concentrations, temperature, and reaction time. Automated mixing and continuous flow reactors are often employed to enhance reproducibility and yield. Purification is achieved through advanced separation techniques to maintain product quality suitable for commercial applications.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Borylation 3,5-dinitro-2-methylbromobenzene, bis(pinacolato)diboron, Pd catalyst, base, solvent (e.g., THF) Formation of pinacol boronic ester
2 Trifluoroborate salt formation Pinacol boronic ester or boronic acid + KHF₂, aqueous methanol or THF, inert atmosphere, room temp Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate

Analytical and Purity Considerations

  • NMR Spectroscopy: ^19F NMR (signal near −135 ppm) and ^11B NMR (~3 ppm) confirm trifluoroborate formation and boron coordination.
  • X-ray Crystallography: Used to verify the molecular structure and substitution pattern on the phenyl ring.
  • Elemental Analysis: Confirms the expected C, H, N, B content matching theoretical values.
  • Chromatographic Purification: Ensures removal of side products and unreacted starting materials.

Research Findings and Optimization Notes

  • The electron-withdrawing nitro groups at 3- and 5-positions make the aryl ring highly electron-deficient, which can influence reactivity during synthesis and subsequent cross-coupling reactions.
  • The 2-methyl substituent provides steric protection to the boron center, reducing side reactions such as protodeboronation and improving regioselectivity in downstream reactions.
  • Optimization of reaction conditions, including the choice of solvent, base, and temperature, is critical to maximize yield and purity.
  • The trifluoroborate salt exhibits excellent bench stability under ambient conditions, facilitating storage and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Purity Notes
Boronic acid + KHF₂ THF or aqueous methanol, inert atmosphere, RT >95% purity, high yield Straightforward, widely used
Pinacol boronic ester + KHF₂ Pd-catalyzed borylation, KHF₂ treatment Nearly quantitative Enables broad substrate scope, azeotropic pinacol removal enhances purity
Industrial scale synthesis Automated mixing, continuous flow, optimized High yield, scalable Uses similar chemistry with process intensification

Scientific Research Applications

Cross-Coupling Reactions

Potassium trifluoroborates, including potassium (3,5-dinitro-2-methylphenyl)trifluoroborate, are employed as versatile coupling partners in Suzuki–Miyaura reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing compounds:

  • Advantages :
    • Stability : Unlike boronic acids, potassium trifluoroborates are stable under air and moisture, making them easier to handle.
    • Functional Group Tolerance : They can be used in the presence of various functional groups without significant side reactions .

Functionalization of Aromatic Compounds

The trifluoroborate moiety can be converted into various functional groups through late-stage modifications. For example, this compound can undergo nitrosation to yield nitroso derivatives efficiently:

  • Nitrosation Reaction :
    • A method using nitrosonium tetrafluoroborate allows for selective nitrosation of aryltrifluoroborates, producing nitroso compounds in high yields .

Case Study: Nitrosation of Aryltrifluoroborates

In a research study published in Organic Letters, this compound was subjected to a nitrosation reaction using nitrosonium tetrafluoroborate. The study highlighted the following findings:

  • Reaction Conditions : The reaction was conducted at room temperature in acetonitrile.
  • Yield : The nitroso product was obtained with up to 90% isolated yield.
  • Regioselectivity : The method demonstrated excellent regioselectivity across various substituted aryl trifluoroborates .

Case Study: Synthesis of Functionalized Compounds

Another investigation focused on the utility of potassium trifluoroborates in synthesizing complex molecules. The study illustrated how this compound could be transformed into nitrogen-containing products through a one-pot reaction involving nitrosation followed by reduction:

  • Products Obtained : Methyl 3-nitrobenzoate and methyl 3-aminobenzoate were synthesized with overall yields exceeding 70% .

Mechanism of Action

The mechanism by which potassium (3,5-dinitro-2-methylphenyl)trifluoroborate exerts its effects involves the formation of a boron-palladium complex during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physical properties of potassium aryltrifluoroborates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:

Compound Substituents Electronic Effects Molecular Weight Purity Key Applications
Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate 3-NO₂, 5-NO₂, 2-CH₃ Strong electron-withdrawing 265.03 g/mol 95% Cross-coupling, explosive precursors
Potassium (3,5-dimethoxyphenyl)trifluoroborate 3-OCH₃, 5-OCH₃ Electron-donating 230.12 g/mol N/A Synthesis of biaryl ethers
Potassium (4-iodo-3,5-dimethylphenyl)trifluoroborate 4-I, 3-CH₃, 5-CH₃ Moderate electron-withdrawing 352.02 g/mol 90% yield Halogenated biaryl synthesis
Potassium 2,6-difluorophenyltrifluoroborate 2-F, 6-F Moderate electron-withdrawing 214.99 g/mol >99% Fluorinated material synthesis
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate 3-CF₃, 5-CF₃ Strong electron-withdrawing 329.14 g/mol N/A High-performance polymers

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electrophilicity, improving reactivity in Suzuki couplings but may reduce solubility in polar solvents .
  • Electron-donating groups (e.g., OCH₃) stabilize the boron center but slow coupling kinetics .
  • Halogen substituents (e.g., I) enable further functionalization via halogen exchange reactions .

Thermal and Solubility Properties

  • Nitro-substituted derivatives exhibit higher melting points (>200°C inferred) due to strong intermolecular interactions, contrasting with dichlorophenyl analogs (98–104°C) .
  • Fluorinated analogs (e.g., 2,6-difluorophenyl) demonstrate superior solubility in methanol and acetone, facilitating purification .

Biological Activity

Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate is an organotrifluoroborate compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H5_5BF3_3KN2_2O4_4
  • CAS Number : 850623-72-2
  • Structure : The compound features a trifluoroborate group attached to a 3,5-dinitro-2-methylphenyl ring, which influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that organotrifluoroborates, including this compound, can act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. The proposed mechanism involves the formation of hydrogen bonding interactions within the enzyme's active site, leading to reversible inhibition . This property may be leveraged for therapeutic applications where modulation of protease activity is beneficial.

Antinociceptive Properties

Research into other trifluoroborate compounds has suggested analgesic properties. For example, potassium thiophene-3-trifluoroborate exhibited antinociceptive effects in animal models. Although direct studies on this compound are lacking, the structural similarities imply potential for similar pharmacological activities .

Case Studies

  • Inhibition of Proteases : A study demonstrated that organotrifluoroborates could inhibit serine proteases effectively. This compound's structure may confer similar inhibitory effects, warranting further investigation into its use as a therapeutic agent in diseases where protease activity is dysregulated .
  • Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a versatile reagent for the formation of nitroso compounds through selective nitrosation reactions. These reactions can lead to biologically active nitroso derivatives that may have therapeutic implications .

Data Tables

Study Compound Dose (mg/kg) Effect Observed Reference
1Potassium thiophene-3-trifluoroborate25, 50, 100No significant toxicity; stable liver and kidney function
2OrganotrifluoroboratesN/ACompetitive inhibition of trypsin and α-chymotrypsin
3This compoundN/APotential for nitrosation reactions leading to active derivatives

Q & A

Basic: What are the recommended synthetic routes for Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate?

Methodological Answer:
The synthesis typically involves:

Borylation of the aryl precursor : Reacting 3,5-dinitro-2-methylbromobenzene with a borating agent (e.g., bis(pinacolato)diboron) under palladium catalysis.

Trifluoroborate formation : Treating the intermediate arylboronic acid with KHF₂ in aqueous methanol to form the potassium trifluoroborate salt.

Purification : Isolation via column chromatography or recrystallization from THF/ether mixtures .
Key Considerations : Monitor reaction progress by TLC and ensure anhydrous conditions to avoid hydrolysis of the trifluoroborate .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~-135 ppm for BF₃⁻) and ¹¹B NMR (δ ~3 ppm) confirm trifluoroborate formation.
  • X-ray Crystallography : Resolve crystal structure to verify substituent positions and boron coordination .
  • Elemental Analysis : Match experimental C, H, N, and B content with theoretical values .

Advanced: Why does this compound exhibit reduced reactivity in Suzuki-Miyaura couplings compared to electron-rich analogues?

Methodological Answer:
The 3,5-dinitro groups create a highly electron-deficient aryl ring, which:

  • Slows transmetalation : Electron-withdrawing groups reduce boron’s nucleophilicity, hindering transfer to palladium.
  • Requires optimized conditions : Use stronger bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF or DMSO) to activate the catalyst. Pre-ligand exchange with Pd(OAc)₂ and SPhos enhances coupling efficiency .
    Contradiction Note : Unlike electron-rich trifluoroborates, this compound may require elevated temperatures (80–100°C) for effective coupling .

Advanced: How do steric effects from the 2-methyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The 2-methyl group:

  • Shields the boron center : Reduces unwanted side reactions (e.g., protodeboronation) by sterically protecting the reactive site.
  • Directs coupling position : In Heck reactions, the methyl group can orient the aryl ring for β-hydride elimination at specific sites.
    Experimental Strategy : Compare coupling yields with/without methyl substitution using kinetic studies and DFT calculations to map steric contributions .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

  • Storage : Keep in a desiccator under argon at –20°C to prevent moisture absorption and oxidative degradation.
  • Stability Tests : Periodic ¹H NMR checks (e.g., every 6 months) to detect decomposition (e.g., loss of fluorine signals) .

Advanced: Can computational modeling predict the reactivity of this compound in non-traditional reactions (e.g., photoredox catalysis)?

Methodological Answer:
Yes. Use:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess redox potentials and predict electron-transfer pathways.
  • Molecular Dynamics : Simulate solvent effects on boron’s accessibility in polar media.
    Validation : Compare computational predictions with experimental results in photoredox C–N coupling trials .

Basic: What analytical techniques are critical for real-time monitoring of reactions involving this compound?

Methodological Answer:

  • TLC with UV Visualization : Track consumption of starting material (Rf ~0.3 in 1:1 hexane/EtOAc).
  • In-situ ¹⁹F NMR : Detect trifluoroborate decomposition (appearance of free BF₄⁻ at δ ~-152 ppm) .

Advanced: Why does this compound fail in Petasis–Mannich reactions, and how can this be addressed?

Methodological Answer:

  • Failure Mechanism : The electron-deficient aryl group cannot form the requisite boronate intermediate for nucleophilic attack.
  • Workaround : Use milder Lewis acids (e.g., Zn(OTf)₂) to stabilize the transition state or switch to boronic acid pinacol esters for improved reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate
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Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate

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